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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methylazelaic Acid: Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-methylazelaic acid, a methylated derivative of the naturally occurring dicarboxylic acid, azelaic acid. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-methylazelaic acid, a methylated derivative of the naturally occurring dicarboxylic acid, azelaic acid. While specific research on 3-methylazelaic acid is not extensively available in public literature, this document extrapolates its core chemical and physical properties based on the well-characterized parent compound, azelaic acid. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the potential applications and analysis of this compound.

Introduction to Azelaic Acid and its Derivatives

Azelaic acid, with the IUPAC name nonanedioic acid, is a nine-carbon saturated dicarboxylic acid with the chemical formula HOOC(CH₂)₇COOH.[1][2] It is found in grains such as wheat, rye, and barley.[2] Industrially, it is produced through the ozonolysis of oleic acid.[1] Azelaic acid has established applications in dermatology for the treatment of acne and rosacea due to its anti-inflammatory and antimicrobial properties.[3][4]

The introduction of a methyl group to the azelaic acid backbone, creating 3-methylazelaic acid, can be expected to alter its physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. These modifications may, in turn, influence its biological activity and pharmacokinetic profile, making it a molecule of interest for further investigation in various research and development contexts.

Chemical Structure and Molecular Weight

The chemical structure of 3-methylazelaic acid is derived from its parent compound, azelaic acid. A methyl group (CH₃) is substituted for a hydrogen atom at the third carbon position of the nonanedioic acid chain.

Chemical Structure of 3-Methylazelaic Acid

G cluster_0 3-Methylazelaic Acid HOOC HOOC C1 CH₂ HOOC->C1 C2 CH(CH₃) C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 COOH COOH C7->COOH

Caption: Chemical structure of 3-methylazelaic acid.

Molecular Formula and Weight

The molecular formula of azelaic acid is C₉H₁₆O₄.[1][5] The addition of a methyl group (CH₂) to form 3-methylazelaic acid results in a molecular formula of C₁₀H₁₈O₄ .

The molecular weight is calculated as follows:

  • Carbon (C): 10 atoms * 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 18 atoms * 1.008 g/mol = 18.144 g/mol

  • Oxygen (O): 4 atoms * 15.999 g/mol = 63.996 g/mol

Molecular Weight of 3-Methylazelaic Acid: 202.25 g/mol

Physicochemical Properties

The physicochemical properties of 3-methylazelaic acid can be predicted based on the known properties of azelaic acid. The introduction of a methyl group is expected to slightly increase its lipophilicity.

Table 1: Comparison of Physicochemical Properties

PropertyAzelaic Acid3-Methylazelaic Acid (Predicted)
IUPAC Name Nonanedioic acid[1]3-Methylnonanedioic acid
Molecular Formula C₉H₁₆O₄[1][5]C₁₀H₁₈O₄
Molecular Weight 188.22 g/mol [4][5]202.25 g/mol
Appearance White powder[2]Expected to be a white solid

Potential Applications in Research and Drug Development

While there is a lack of specific studies on 3-methylazelaic acid, its structural similarity to azelaic acid suggests potential areas of investigation:

  • Dermatology: The effect of the methyl group on the antimicrobial and anti-inflammatory properties of azelaic acid could be explored for potential new treatments for skin conditions.

  • Metabolic Studies: As a modified fatty acid, it could be a useful tool in studying fatty acid metabolism and related disorders.

  • Polymer Chemistry: Dicarboxylic acids are used in the synthesis of polymers. The methyl group could impart unique properties to resulting polymers.

Experimental Protocol: Quantification of 3-Methylazelaic Acid in a Biological Matrix by LC-MS/MS

This hypothetical protocol outlines a robust method for the quantification of 3-methylazelaic acid in a biological matrix, such as plasma, for pharmacokinetic or metabolic studies. The principles are based on standard bioanalytical techniques for small molecules.

Workflow for LC-MS/MS Analysis

G A Sample Collection (e.g., Plasma) B Protein Precipitation (e.g., with Acetonitrile) A->B C Supernatant Transfer B->C D Evaporation to Dryness C->D E Reconstitution in Mobile Phase D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: A typical workflow for the analysis of a small molecule in a biological matrix.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of 3-methylazelaic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3-methylazelaic acid and the internal standard. The precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be determined through infusion and fragmentation experiments.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations of 3-methylazelaic acid.

    • Quantify the concentration of 3-methylazelaic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

3-Methylazelaic acid represents an intriguing molecule for further scientific exploration. While direct experimental data is currently limited, its chemical properties can be reliably inferred from its well-understood parent compound, azelaic acid. The analytical methodologies outlined in this guide provide a solid framework for researchers to begin investigating the potential of this compound in various scientific and therapeutic areas. As research progresses, a more detailed understanding of the unique properties and applications of 3-methylazelaic acid will undoubtedly emerge.

References

  • Overview of Azelaic Acid (AZA): Structure, Natural Sources, and Industrial Production. ResearchGate.

  • Azelaic acid. Wikipedia.

  • Azelaic Acid (Nonanedioic Acid) Supplier. Acme-Hardesty.

  • Azelaic acid | Bacterial chemical | CAS 123-99-9. Selleck Chemicals.

  • Azelaic Acid | C9H16O4 | CID 2266. PubChem.

Sources

Exploratory

Whitepaper: Physical, Thermodynamic, and Analytical Profiling of 3-Methylazelaic Acid

Executive Summary 3-Methylazelaic acid (also known as 3-methylnonanedioic acid) is a branched-chain dicarboxylic acid that has garnered significant attention at the intersection of physical chemistry and clinical metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylazelaic acid (also known as 3-methylnonanedioic acid) is a branched-chain dicarboxylic acid that has garnered significant attention at the intersection of physical chemistry and clinical metabolomics. Structurally, it is a C10 aliphatic chain with a methyl substitution at the C3 position. This seemingly minor structural deviation from its linear isomer (sebacic acid) fundamentally alters its thermodynamic properties, crystal packing, and biological interactions. Recently, high-resolution mass spectrometry has identified 3-methylazelaic acid as a critical biomarker in neurodevelopmental and gastrointestinal disorders. This technical guide provides an authoritative synthesis of its physicochemical properties, thermodynamic behavior, and the self-validating protocols required for its rigorous analytical quantification.

Chemical Identity & Structural Thermodynamics

The physical behavior of dicarboxylic acids is heavily dictated by their ability to form intermolecular hydrogen-bonded dimers and pack efficiently into crystal lattices. 3-Methylazelaic acid (C₁₀H₁₈O₄) has a monoisotopic mass of 202.12051 Da[1].

Thermodynamic Causality: Linear dicarboxylic acids (like sebacic acid) exhibit a planar zigzag conformation that allows for dense, low-energy crystal lattice packing, resulting in high melting points. In contrast, the methyl group at the C3 position of 3-methylazelaic acid introduces a chiral center and significant steric bulk. This steric disruption prevents tight lattice formation. Consequently, the entropy of fusion ( ΔSfus​ ) increases, and the enthalpy of fusion ( ΔHfus​ ) decreases, which drastically lowers the melting point ( Tm​ ) and alters its solubility profile compared to linear counterparts.

Quantitative Data Summary
PropertyValueSource / Methodology
IUPAC Name 3-methylnonanedioic acidChemical Nomenclature
Chemical Formula C₁₀H₁₈O₄PubChemLite[1]
Monoisotopic Mass 202.12051 DaHigh-Resolution MS[1]
Molecular Weight 202.25 g/mol Calculated
H-Bond Donors/Acceptors 2 / 4Structural Analysis
Ionization Behavior Deprotonation ( [M−H]− )Negative ESI LC-MS[2]
Biological Role Lipid Metabolite / BiomarkerClinical Metabolomics[3],[4]

Biological Significance & Clinical Biomarker Utility

Beyond its physical chemistry, 3-methylazelaic acid is a highly relevant metabolite in clinical diagnostics and drug development.

  • Neurodevelopmental Disorders (ADHD): Alterations in fatty acid metabolic pathways are a hallmark of Attention-Deficit/Hyperactivity Disorder (ADHD). Urinary concentrations of 3-methylazelaic acid are significantly elevated in ADHD patients[4]. Advanced LC-MS screening has established a highly robust predictive biomarker panel consisting of FAPy-adenine, 3-methylazelaic acid, and phenylacetylglutamine, which successfully distinguishes ADHD patients from healthy controls with a Receiver Operating Characteristic Area Under the Curve (ROC-AUC) of 0.918[3].

  • Gastrointestinal Inflammation: In gastroenterological research, metabolomic profiling has shown that 3-methylazelaic acid is significantly downregulated in the gut metabolome of dextran sulfate sodium (DSS)-induced ulcerative colitis murine models[2].

  • Enzymatic Synthesis: In biochemical assays, 3-methylnonanedioic acid is frequently activated to synthesize acyl-CoA derivatives (e.g., 3-Methylnonanedioyl-CoA) to study intermediary metabolism and peroxisomal beta-oxidation pathways[5].

G A Fatty Acid Metabolism B Branched-Chain Acids A->B C 3-Methylazelaic Acid B->C F ADHD Predictive Panel C->F D FAPy-adenine D->F E Phenylacetylglutamine E->F

Fig 1. Metabolic origin of 3-methylazelaic acid and its role in an ADHD biomarker panel.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every step.

Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Determining the exact melting point and enthalpy of fusion requires precise thermal control to account for the polymorphic tendencies of branched dicarboxylic acids.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using an Indium standard ( Tm​=156.6∘C , ΔHf​=28.45 J/g ). Causality: This establishes a highly accurate baseline for heat flow and temperature cell resistance before analyzing the unknown sample.

  • Sample Preparation: Weigh 2–5 mg of 3-methylazelaic acid into an aluminum pan and apply a hermetic seal. Causality: Hermetic sealing prevents sublimation of the sample or absorption of atmospheric moisture, either of which would artificially broaden the endothermic melting peak and skew heat capacity ( Cp​ ) calculations.

  • Thermal Cycling (Heat-Cool-Heat):

    • Heating 1: Ramp from 20°C to 150°C at 10°C/min under a 50 mL/min N2​ purge. Causality: The initial heating erases the thermal and mechanical history of the powder (e.g., stress from milling).

    • Cooling: Ramp down to -20°C at 10°C/min to control the crystallization kinetics.

    • Heating 2: Ramp to 150°C at 10°C/min. The endothermic peak observed here represents the true thermodynamic melting point ( Tm​ ).

DSC S1 Sample Prep S2 Hermetic Sealing S1->S2 S3 Thermal Cycling S2->S3 S4 Heat Flow Analysis S3->S4 S5 Thermodynamic Data S4->S5

Fig 2. Differential Scanning Calorimetry (DSC) workflow for thermodynamic profiling.
LC-MS/MS Quantification in Biological Matrices

For biomarker discovery, the extraction and detection of 3-methylazelaic acid must overcome matrix effects and optimize ionization efficiency.

Step-by-Step Methodology:

  • Sample Extraction: Add 100 μ L of biological sample (urine or plasma) to 400 μ L of ice-cold Acetonitrile/Methanol (1:1, v/v) containing an isotopically labeled internal standard (e.g., 13C -labeled dicarboxylic acid). Causality: The cold organic solvent instantly quenches endogenous metabolic activity and precipitates proteins that would otherwise cause severe ion suppression in the mass spectrometer.

  • Chromatographic Separation: Inject the supernatant onto a reversed-phase column (e.g., ACQUITY UPLC HSS T3). Use Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile). Causality: The acidic modifier (formic acid) suppresses the ionization of the carboxylate groups during the LC run. This ensures the molecule remains neutral, maximizing its hydrophobic interaction and retention on the C18 stationary phase for sharp peak resolution.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode, monitoring the [M−H]− transition at m/z 201.11[2]. Causality: Dicarboxylic acids readily shed a proton in the ESI source. Negative mode drastically reduces background noise compared to positive mode, yielding the high signal-to-noise ratio necessary for detecting trace biomarker levels[2].

Conclusion

3-Methylazelaic acid is a prime example of how a single methyl branch can dictate both the macroscopic thermodynamic properties of a compound and its specific biological routing. By leveraging self-validating analytical techniques like DSC and LC-MS/MS, researchers can accurately quantify this molecule, unlocking its potential as a high-fidelity biomarker for complex systemic and psychiatric conditions.

References[5] Title: 3-Methylnonanedioyl-CoA - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHg4IiFoP3L1l_FLLjKsDW0xRh_ERPcw5MRuXMFwTm23mSjWpiircF8FiXXopIllrw2ktocQ5XqkxqMKjVDOC8nYmqVvwqAopHgo2r7JNWWDsbY4Hpt82DnhjP7A6jrzdMpt3EAvCwOmY=[2] Title: Integrated Metabolomics and Gut Microbiome Analysis Reveal the Role of Demethylzeylasteral in Alleviating Ulcerative Colitis in Mice | Journal of Proteome Research - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYlp-Gguc5ymNjhIrDp-_eh8hnO4XD407zzRJ-vhYnbu7vSen-vE8e3eBVTju1fnftU-0s0N6UwHeqo3Hqk1l25-LklkN-DFB1KRWUyOovPLF7xEPWZRito7cFVcL_HB9TL0WS7UFvAC7c9vDqXp0RNw==[3] Title: Maximizing Analytical Performance in Biomolecular Discovery with LC-MS: Focus on Psychiatric Disorders - Annual Reviews. Source: annualreviews.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYaCV9oDInMnAf8rugk3sN-WA-thcWOd11LltZ-CruSu2h6u7N45j9A_fvqSMYeRAKpAvnOr-nPspBf6zsEBksvwLFrM1j98XEU3LSZqyGh43MUXVJ8TtZXx6ZZW9m44hshh_v3kNYzl-tandJzj6QFTXS-BpP-JJGo71qMExe1DEULTmK[1] Title: C10H18O4 - Explore - PubChemLite. Source: uni.lu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGokc7yKkSszNftJ1_UUX9tbaps86Df1_2dZQZAmM9BmtZJc6WVr0MrYcwYyzJKRZ8hyWjf2NtertQZbfjPDXD4XV4h_89kqnzGXSyIUutDXQyUKu5KID-9HZSO129ReQVf_r5zQJmpKpEWMdlpB8UT4X_U[4] Title: Exogenous ketone bodies and the ketogenic diet as a treatment option for neurodevelopmental disorders - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb_1AflINewc-0IkWQmayuh8fVdaUM_zkNLrk9mOkohc1ab0_mawQjPMbmcV_WaxWxCpi-ajlJgdYcp89zQ8--hoLn_w2DtaHV8ZOo_IaVNytM9M7F-lhWk7NCN1dotWY8ruzh9VL_BoaG2O7z

Sources

Foundational

3-Methylazelaic Acid Derivatives: Natural Occurrence, Metabolic Pathways, and Clinical Biomarker Utility

Chemical Ontology and Botanical Occurrence 3-Methylazelaic acid (IUPAC: 3-methylnonanedioic acid; Molecular Formula: C₁₀H₁₈O₄) is a saturated, medium-chain, branched dicarboxylic acid. From a structural biology perspecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Ontology and Botanical Occurrence

3-Methylazelaic acid (IUPAC: 3-methylnonanedioic acid; Molecular Formula: C₁₀H₁₈O₄) is a saturated, medium-chain, branched dicarboxylic acid. From a structural biology perspective, the addition of a methyl group at the C3 position fundamentally alters the molecule's spatial packing and lipophilicity compared to its straight-chain analog, azelaic acid. This structural nuance significantly impacts its solubility, enzymatic recognition, and biological transport.

While often discussed in the context of endogenous human metabolism, 3-methylazelaic acid and its derivatives possess a distinct botanical footprint. It has been identified as a naturally occurring compound in specific plant matrices, most notably within Lysimachiae Herba, a traditional botanical source 1[1]. Furthermore, in formulation science, 3-methylnonanedioic acid is utilized as a natural solubility enhancer for steviol glycosides, demonstrating its utility in complex botanical extractions and commercial sweetener formulations 2[2].

Endogenous Metabolism and the Acylcarnitine Shuttle

In mammalian systems, 3-methylazelaic acid is a critical intermediate in fatty acid metabolism. Because medium-chain dicarboxylic acids cannot passively diffuse across the inner mitochondrial membrane, their transport is strictly governed by the acylcarnitine shuttle system.

The causality of this pathway is rooted in cellular energy compartmentalization. Cytosolic 3-methylnonanedioic acid is first activated by acyl-CoA synthetase to form 3-methylnonanedioyl-CoA. To traverse the mitochondrial membrane, it is transesterified by Carnitine Palmitoyltransferase 1 (CPT1) into 3-methylnonanedioylcarnitine. This acylcarnitine derivative is then translocated into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT), where CPT2 reconverts it into its CoA thioester for subsequent beta-oxidation and energy yield 3[3].

MitochondrialTransport Cytosol Cytosolic 3-Methylnonanedioic Acid CoA 3-Methylnonanedioyl-CoA (Activation) Cytosol->CoA Acyl-CoA Synthetase Carnitine 3-Methylnonanedioylcarnitine (Transport) CoA->Carnitine CPT1 Matrix Mitochondrial Matrix (Beta-Oxidation) Carnitine->Matrix CACT & CPT2

Mitochondrial transport pathway of 3-methylnonanedioic acid via the carnitine shuttle.

Clinical Utility: Pediatric ADHD Biomarker Discovery

The most profound modern application of 3-methylazelaic acid lies in its utility as a diagnostic biomarker for neurodevelopmental disorders. High-resolution urinary metabolomic profiling has revealed that children with Attention-Deficit/Hyperactivity Disorder (ADHD) exhibit significant dysregulation in fatty acid, leucine, and tyrosine metabolic pathways 4[4].

A highly predictive metabolite panel consisting of FAPy-adenine, 3-methylazelaic acid, and phenylacetylglutamine has been validated to distinguish ADHD patients from healthy controls with exceptional accuracy (ROC-AUC = 0.918) 5[5]. The elevation of 3-methylazelaic acid in the urine of ADHD patients suggests a systemic bottleneck or shift in the beta-oxidation of branched-chain lipids, providing a non-invasive, quantifiable window into the metabolic underpinnings of the disorder 6[6] 7[7].

Additionally, 3-methylazelaic acid has been observed in gastrointestinal metabolomics. In murine models of ulcerative colitis, negative-mode LC-MS analysis demonstrated that 3-methylazelaic acid is dynamically downregulated in response to treatments with natural triterpenes like demethylzeylasteral, indicating its broader role in inflammatory and microbiome-mediated metabolic states 8[8].

Quantitative Data Summaries

To facilitate rapid comparative analysis for biomarker development, the following tables synthesize the quantitative and categorical data surrounding 3-methylazelaic acid.

Table 1: Natural and Endogenous Occurrence of 3-Methylazelaic Acid

Source TypeMatrix / OrganismBiological Role / Application
BotanicalLysimachiae HerbaNatural occurrence; potential bioactive constituent.
Botanical ExtractStevia formulationsNatural solubility enhancer for steviol glycosides.
Endogenous (Human)UrineExcreted end-product of branched-chain lipid metabolism.
Endogenous (Human)MitochondriaAcylcarnitine intermediate for beta-oxidation transport.
Microbiome (Murine)Cecal / Fecal matterModulated during ulcerative colitis inflammation/recovery.

Table 2: Predictive Biomarker Panels for Pediatric ADHD

Metabolite Panel ComponentsBiological PathwayDiagnostic ROC-AUC
3-Methylazelaic acid , FAPy-adenine, PhenylacetylglutamineFatty acid, Leucine, Tyrosine metabolism0.918
FAPy-adenine, N-acetylaspartylglutamic acid, Dopamine 4-sulfate, Aminocaproic acid, Asparaginyl-leucineCatecholamine & Amino acid metabolism0.918 (For ADHD with comorbid tics)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness and reproducibility, the quantification of 3-methylazelaic acid from complex biological matrices (e.g., urine) requires a self-validating analytical workflow. The following protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Causality in Design: Dicarboxylic acids are highly polar and prone to ion suppression from urinary salts. Solid-Phase Extraction (SPE) is mandatory to desalt the sample. Furthermore, negative Electrospray Ionization (ESI-) is selected because the carboxylate groups readily deprotonate, yielding a robust [M-H]⁻ precursor ion (m/z ~201.11), which provides superior signal-to-noise ratios compared to positive mode.

Step-by-Step Methodology
  • Sample Preparation & Internal Standardization (Self-Validation):

    • Aliquot 100 µL of human urine into a microcentrifuge tube.

    • Validation Step: Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., ¹³C-labeled azelaic acid or structurally analogous D₃-3-methylazelaic acid) at a known concentration. This corrects for matrix effects and extraction losses, ensuring the system is self-validating.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate cellular debris and proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange (MAX) SPE cartridge with 1 mL methanol followed by 1 mL LC-MS grade water.

    • Load the supernatant onto the cartridge. The negatively charged dicarboxylic acids will bind to the anion exchange resin.

    • Wash with 1 mL of 5% ammonium hydroxide in water to elute neutral and basic interferences.

    • Elute 3-methylazelaic acid using 1 mL of 2% formic acid in methanol (the acidic environment neutralizes the carboxylate groups, releasing them from the resin).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of Mobile Phase A.

  • UHPLC Separation:

    • Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The methyl branch of 3-MAA increases its hydrophobicity relative to straight-chain azelaic acid, allowing for baseline resolution on a C18 stationary phase.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (High-Resolution ESI-):

    • Operate the mass spectrometer in negative electrospray ionization mode (ESI-).

    • Monitor the exact mass [M-H]⁻ transition for 3-methylazelaic acid (m/z 201.112 -> specific product ions depending on collision energy).

    • Calculate the final concentration by taking the peak area ratio of the endogenous 3-MAA to the spiked internal standard.

LCMSWorkflow Sample Urine Collection & Centrifugation (Debris Removal) SPE Solid-Phase Extraction (SPE) (Matrix Cleanup & Enrichment) Sample->SPE LC UHPLC C18 Separation (Hydrophobic Retention) SPE->LC MS High-Resolution MS (ESI-) (Deprotonation to [M-H]-) LC->MS Validation Isotopic Internal Standard (Self-Validation & QC) MS->Validation

Self-validating LC-MS/MS analytical workflow for quantifying urinary 3-methylazelaic acid.

References

  • Benchchem. "3-Methylazelaic Acid." Benchchem Database.
  • Google Patents. "US20190223481A1 - Steviol glycoside solubility enhancers." Patent Database.
  • ACS Publications. "Integrated Metabolomics and Gut Microbiome Analysis Reveal the Role of Demethylzeylasteral in Alleviating Ulcerative Colitis in Mice." Journal of Proteome Research.
  • Frontiers. "Urinary Metabolomic Study in a Healthy Children Population and Metabolic Biomarker Discovery of Attention-Deficit/Hyperactivity Disorder (ADHD)." Frontiers in Psychiatry.
  • PubMed. "Urinary Metabolomic Study in a Healthy Children Population and Metabolic Biomarker Discovery of Attention-Deficit/Hyperactivity Disorder (ADHD)." National Institutes of Health.
  • PathBank. "Pathways - 3-Methylnonanedioylcarnitine." PathBank Database.
  • Annual Reviews. "Maximizing Analytical Performance in Biomolecular Discovery with LC-MS: Focus on Psychiatric Disorders." Annual Reviews.
  • MDPI. "Metabolomic Markers in Attention-Deficit/Hyperactivity Disorder (ADHD) among Children and Adolescents—A Systematic Review." MDPI.

Sources

Protocols & Analytical Methods

Method

Chemical synthesis of 3-methylazelaic acid from oleic acid derivatives

Application Note: Chemical Synthesis of 3-Methylazelaic Acid from Oleic Acid Derivatives Application Context & Biological Significance 3-Methylazelaic acid (3-methylnonanedioic acid) is a branched-chain dicarboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemical Synthesis of 3-Methylazelaic Acid from Oleic Acid Derivatives

Application Context & Biological Significance

3-Methylazelaic acid (3-methylnonanedioic acid) is a branched-chain dicarboxylic acid that has recently garnered significant attention in clinical metabolomics. Elevated plasma and urinary concentrations of 3-methylazelaic acid, along with other fatty acid metabolites, have been identified as critical diagnostic biomarkers for Attention-Deficit/Hyperactivity Disorder (ADHD) in pediatric and adolescent populations[1],[2]. When integrated into a targeted metabolic panel, 3-methylazelaic acid contributes to a highly accurate predictive model (ROC-AUC > 0.91) for ADHD diagnosis[1].

To support the development of analytical standards and therapeutic probes, this application note details a highly regioselective, five-step synthetic route to 3-methylazelaic acid starting from oleic acid, a widely available and renewable C18 fatty acid feedstock.

Strategic Retrosynthesis & Mechanistic Causality

The functionalization of unactivated aliphatic chains poses a significant regiochemical challenge. Direct C-H activation at the β -position of a linear diacid is synthetically unviable due to a lack of directing groups. Therefore, we utilize a desaturation-conjugate addition strategy to ensure absolute regiocontrol.

  • Causality 1: Oxidative Cleavage via Lemieux-von Rudloff Oxidation. While industrial production of azelaic acid relies on the ozonolysis of oleic acid, the bench-scale accumulation of ozonides poses severe explosive hazards. We substitute this with a RuCl 3​ /NaIO 4​ catalyzed oxidative cleavage. This provides a safer, highly efficient route to the foundational azelaic acid skeleton.

  • Causality 2: α -Selenenylation over Bromination. To introduce the required unsaturation, traditional α -bromination/dehydrobromination requires harsh basic conditions (e.g., DBU, reflux) that often lead to ester hydrolysis or double-bond migration. In contrast, the generation of an α -selenoxide intermediate allows for a mild, spontaneous syn-elimination at room temperature (), preserving the integrity of the aliphatic chain.

  • Causality 3: Gilman Reagent over Grignard Addition. The introduction of the methyl group requires nucleophilic attack. Hard nucleophiles like methylmagnesium bromide (MeMgBr) favor 1,2-addition at the ester carbonyl, yielding tertiary alcohols. By transmetalating to a softer lithium dimethylcuprate (Gilman reagent, Me 2​ CuLi), the orbital overlap strictly dictates a 1,4-conjugate addition (), placing the methyl group exclusively at the target C3 ( β ) position.

Synthetic Workflow Visualization

SynthesisWorkflow Oleic Oleic Acid (Feedstock) Step1 Step 1: Oxidative Cleavage (RuCl3, NaIO4) Oleic->Step1 Azelaic Azelaic Acid (Intermediate 1) Step1->Azelaic Step2 Step 2: Fischer Esterification (MeOH, H+) Azelaic->Step2 DimethylAzelate Dimethyl Azelate (Intermediate 2) Step2->DimethylAzelate Step3 Step 3: α-Selenenylation & Elimination (LDA, PhSeCl, H2O2) DimethylAzelate->Step3 Unsaturated Dimethyl (E)-non-2-enedioate (Intermediate 3) Step3->Unsaturated Step4 Step 4: Conjugate Addition (Me2CuLi, THF) Unsaturated->Step4 MethylAzelate Dimethyl 3-methylazelate (Intermediate 4) Step4->MethylAzelate Step5 Step 5: Saponification (LiOH, H2O) MethylAzelate->Step5 Target 3-Methylazelaic Acid (Target API) Step5->Target

Fig 1. Five-step synthetic workflow of 3-methylazelaic acid from oleic acid.

Quantitative Data Summary

StepReaction TypeKey ReagentsTemp (°C)Time (h)Yield (%)Primary Purification
1 Oxidative CleavageRuCl 3​ , NaIO 4​ 251282Hot Water Partitioning
2 EsterificationMeOH, H 2​ SO 4​ 651295Vacuum Distillation
3 DesaturationLDA, PhSeCl, H 2​ O 2​ -78 to 25674Silica Chromatography
4 Conjugate AdditionMe 2​ CuLi, THF-78 to 0388Aqueous Workup
5 SaponificationLiOH, THF/H 2​ O251292Acidification/Extraction

Step-by-Step Experimental Protocols

Step 1: Oxidative Cleavage of Oleic Acid
  • Reaction Setup: Dissolve oleic acid (10.0 g, 35.4 mmol) in a solvent mixture of EtOAc/CH 3​ CN/H 2​ O (3:3:1, 140 mL).

  • Oxidation: Add NaIO 4​ (60.5 g, 283 mmol, 8.0 eq) followed by RuCl 3​ ·xH 2​ O (0.36 g, 1.77 mmol, 0.05 eq). Stir vigorously at room temperature.

  • Self-Validation: The reaction mixture will initially turn dark brown/black due to active RuO 4​ . After 12 hours, the color shifts to a lighter yellow/green, indicating the depletion of the periodate oxidant and completion of cleavage.

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ (50 mL) to reduce residual ruthenium to insoluble black RuO 2​ . Filter through a Celite pad. Extract the filtrate with EtOAc (3 × 100 mL).

  • Purification: Concentrate the organic layer. To separate azelaic acid from the pelargonic acid byproduct, triturate the crude mixture in boiling water (azelaic acid is highly soluble in hot water; pelargonic acid is an insoluble oil). Decant the aqueous layer and cool to 4 °C to crystallize pure azelaic acid.

Step 2: Fischer Esterification
  • Reaction Setup: Dissolve azelaic acid (5.0 g, 26.5 mmol) in anhydrous methanol (50 mL). Add concentrated H 2​ SO 4​ (0.5 mL) dropwise.

  • Reflux: Heat the mixture to 65 °C under an inert atmosphere for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar baseline spot (diacid) will completely vanish, replaced by a high-R f​ spot (diester).

  • Workup: Evaporate the bulk methanol under reduced pressure. Dilute with EtOAc (100 mL) and wash carefully with saturated NaHCO 3​ until CO 2​ evolution ceases. Dry over anhydrous Na 2​ SO 4​ and concentrate to yield dimethyl azelate as a clear oil.

Step 3: α -Selenenylation & Elimination

Note: To suppress the formation of symmetric di-functionalized byproducts, a stoichiometric deficit of LDA is deliberately employed.

  • Enolate Formation: In a flame-dried flask, prepare LDA (0.8 eq) in anhydrous THF at -78 °C. Add dimethyl azelate (1.0 eq) dropwise. Stir for 30 minutes.

  • Selenenylation: Add a solution of phenylselenyl chloride (PhSeCl, 0.85 eq) in THF. The distinct orange color of PhSeCl will rapidly dissipate as it reacts with the enolate, validating successful trapping.

  • Oxidation/Elimination: Warm the mixture to 0 °C. Slowly add 30% aqueous H 2​ O 2​ (2.0 eq). The oxidation to selenoxide is highly exothermic. Remove the ice bath; the selenoxide will undergo spontaneous syn-elimination at room temperature over 2 hours.

  • Purification: Dilute with Et 2​ O, wash with water and brine. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to isolate dimethyl (E)-non-2-enedioate. Unreacted dimethyl azelate is recovered during this step.

Step 4: Conjugate Addition via Lithium Dimethylcuprate
  • Cuprate Preparation: Suspend CuI (1.5 eq) in anhydrous Et 2​ O at 0 °C. Add methyllithium (MeLi, 1.6 M in Et 2​ O, 3.0 eq) dropwise.

  • Self-Validation: The addition of the first equivalent of MeLi forms a bright yellow precipitate (polymeric MeCu). The addition of the subsequent equivalents dissolves the precipitate, yielding a clear, colorless solution of the active Me 2​ CuLi. This visual cue guarantees reagent viability.

  • Addition: Cool the cuprate solution to -78 °C. Add dimethyl (E)-non-2-enedioate (1.0 eq) in Et 2​ O dropwise. Stir for 3 hours at -78 °C.

  • Quench: Quench the reaction at -78 °C with a 9:1 mixture of saturated aqueous NH 4​ Cl and NH 4​ OH. Warm to room temperature. The aqueous layer will turn deep blue (copper-ammonia complex), validating the successful sequestration of copper salts from the organic product. Extract with Et 2​ O to yield dimethyl 3-methylazelate.

Step 5: Global Saponification
  • Hydrolysis: Dissolve dimethyl 3-methylazelate (1.0 eq) in a 1:1 mixture of THF and H 2​ O. Add LiOH·H 2​ O (3.0 eq). Stir vigorously at room temperature for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under vacuum to afford the target 3-methylazelaic acid as a white solid.

References

  • Metabolomic Markers in Attention-Deficit/Hyperactivity Disorder (ADHD) among Children and Adolescents—A Systematic Review Source: Journal of Clinical Medicine (MDPI), 2024 URL:[Link]

  • Azelaic Acid (Ozonolysis/Oxidative Cleavage Standards) Source: Organic Syntheses, Coll. Vol. 3, p.673 (1955) URL:[Link]

  • Organoselenium Chemistry. Conversion of Ketones and Esters to α , β -Unsaturated Derivatives Source: Journal of the American Chemical Society, 1975, 97(19), 5434–5447 URL:[Link]

  • Chemistry of Carbanions. XXIX. Conjugate Addition of Organocopper Reagents Source: Journal of Organic Chemistry, 1975, 40(10), 1460–1469 URL:[Link]

Sources

Application

Application Note: Advanced Silylation Derivatization Protocols for the Gas Chromatographic Analysis of 3-Methylazelaic Acid

Introduction & Mechanistic Grounding 3-Methylazelaic acid (3-MAA) is a branched-chain dicarboxylic acid ( C10​H18​O4​ ) frequently monitored in metabolic profiling, cosmetic stability testing, and atmospheric aerosol spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

3-Methylazelaic acid (3-MAA) is a branched-chain dicarboxylic acid ( C10​H18​O4​ ) frequently monitored in metabolic profiling, cosmetic stability testing, and atmospheric aerosol speciation. The direct analysis of 3-MAA via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally limited by its chemical structure. The two terminal carboxyl groups engage in strong intermolecular hydrogen bonding, resulting in a high boiling point, low volatility, and severe adsorption onto the active sites of the GC column stationary phase.

To resolve these thermodynamic limitations, silylation derivatization is employed. Silylation replaces the active protons of the carboxyl groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups. This nucleophilic substitution drastically reduces the polarity of the molecule, prevents dimerization, and enhances thermal stability.

Mechanism A 3-Methylazelaic Acid (Target Metabolite) D Nucleophilic Substitution (SN2 at Silicon) A->D Carboxyl -OH B BSTFA / MTBSTFA (Silyl Donor) B->D Silyl Group C 1% TMCS Catalyst (Activator) C->D Enhances Reactivity E Di-TMS / Di-TBDMS Ester (Volatile, GC-Compatible) D->E Main Product F Trifluoroacetamide (Volatile Byproduct) D->F Leaving Group

Figure 1: Mechanistic pathway of 3-methylazelaic acid silylation using BSTFA/MTBSTFA with TMCS.

Reagent Selection & Optimization

The selection of the silylating reagent dictates the stability and fragmentation pattern of the 3-MAA derivative. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA ) is the industry standard due to its high volatility and the early elution of its byproducts, which prevents co-elution with target dicarboxylic acids [2]. However, di(trimethylsilyl) azelate derivatives can exhibit chemical instability over extended autosampler queues, necessitating the use of stable internal standards like nonane or deuterated analogs [1].

Alternatively, MTBSTFA yields TBDMS derivatives. While requiring longer reaction times due to steric hindrance, TBDMS esters are highly resistant to hydrolysis and produce a dominant [M−57]+ fragment ion (loss of the tert-butyl group), making them exceptionally sensitive for Selected Ion Monitoring (SIM) GC-MS/MS workflows.

Table 1: Comparison of Silylation Reagents for Dicarboxylic Acids

Reagent SystemDerivative FormedOptimal ConditionsMechanistic AdvantagesAnalytical Limitations
BSTFA + 1% TMCS Di-TMS70°C, 30 minHighly volatile; early eluting byproducts; excellent for SCAN mode profiling.Moisture-sensitive; derivatives may degrade over 24+ hour autosampler queues [1].
MTBSTFA + 1% t-BDMCS Di-TBDMS70°C, 60 minRobust [M−57]+ fragment for SIM; highly stable against hydrolysis.Steric hindrance requires longer reaction times; higher boiling point byproducts.
MSTFA + 1% TMCS Di-TMS40°C, 60 minMost volatile TMS reagent; ideal for highly volatile short-chain organics.Less driving force for sterically hindered branched carboxyls compared to BSTFA.

Note: The addition of 1% Trimethylchlorosilane (TMCS) is critical. TMCS acts as a catalyst by increasing the electrophilicity of the silyl donor and acting as a proton scavenger, which is essential to overcome the steric hindrance introduced by the methyl branch at the 3-position of 3-MAA.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By integrating specific controls, the workflow ensures that any failure in extraction or derivatization is immediately identifiable.

Workflow N1 1. Sample Aliquot & IS Addition (e.g., Nonane or D-labeled IS) N2 2. Solvent Extraction (Ethyl Acetate / Ether) N1->N2 N3 3. Complete Drying (N2 Stream) CRITICAL: Moisture < 10 ppm N2->N3 N4 4. Derivatization Reaction (BSTFA + 1% TMCS, 70°C, 30 min) N3->N4 N5 5. Cooling & Dilution (Hexane or Isooctane) N4->N5 N6 6. GC-MS Analysis (SIM / SCAN Modes) N5->N6

Figure 2: Step-by-step experimental workflow for the silylation and GC-MS analysis of 3-MAA.

Step-by-Step Methodology

Step 1: Aliquoting and Internal Standard (IS) Addition

  • Transfer 50 µL of the biological or environmental extract into a 2 mL glass GC vial.

  • Action: Add 10 µL of Internal Standard (e.g., Nonane, or D14​ -Azelaic acid at 10 µg/mL).

  • Causality: The IS accounts for volumetric losses during extraction and variations in derivatization efficiency. Nonane is highly stable and does not react with silylating agents, providing a robust baseline reference [1].

Step 2: Evaporation (The Critical Node)

  • Action: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 40°C.

  • Causality: Silylating reagents react violently with protic solvents and water to form hexamethyldisiloxane (HMDS). Even trace moisture (< 10 ppm) will quench the reagent, leading to incomplete derivatization.

Step 3: Derivatization Reaction

  • Action: Add 50 µL of anhydrous Pyridine to the dried residue.

  • Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the acidic byproducts of the reaction and driving the equilibrium forward.

  • Action: Add 50 µL of BSTFA containing 1% TMCS. Seal immediately with a PTFE-lined crimp or screw cap.

  • Action: Vortex for 10 seconds, then incubate in a heating block at 70°C for 30 minutes.

  • Causality: Elevated temperatures provide the activation energy required to silylate the sterically hindered carboxyl group adjacent to the 3-methyl branch [3].

Step 4: Cooling and Analysis

  • Action: Remove the vial from the heating block and allow it to cool to room temperature (approx. 5 minutes). Dilute with 100 µL of anhydrous hexane if the detector response is expected to saturate.

  • Action: Inject 1 µL into the GC-MS (Splitless mode, Injector at 250°C, DB-5MS column or equivalent).

Troubleshooting & System Validation

To ensure the scientific integrity of the generated data, the protocol must be validated post-acquisition using the following chromatographic checks:

  • The Mono-TMS vs. Di-TMS Ratio: 3-Methylazelaic acid has two carboxyl groups. A successful reaction yields >99% Di-TMS derivative.

    • Diagnostic: Extract the chromatogram for the Mono-TMS mass fragments. If a Mono-TMS peak is observed at >1% relative abundance, it indicates reagent depletion. This is almost exclusively caused by moisture contamination during Step 2.

  • Chromatographic Artifacts: The presence of a massive, broad peak early in the chromatogram (HMDS) confirms water contamination. If observed, discard the sample, verify the purity of the nitrogen stream, and bake out the GC column to prevent stationary phase degradation.

  • Linearity and Polymerization: Dicarboxylic acids can polymerize if injected directly without proper derivatization, leading to massive y-intercepts on calibration curves [3]. A perfectly linear calibration curve ( R2>0.995 ) of the Di-TMS derivative validates the completeness of the silylation.

References

  • Alzweiri, M., Tarawneh, R., & Khanfar, M. A. (2013). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker. Journal of Separation Science, 36(19), 3200-3205. URL: [Link]

  • Pietrogrande, M. C., Bacco, D., & Mercuriali, M. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Analytical and Bioanalytical Chemistry, 396(2), 877-885. URL: [Link]

  • Yang, J., Geng, Q., Zhou, Y., Wang, Y., Li, Z., & Liu, Y. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. ACS Omega, 7(18), 15647-15656. URL: [Link]

Method

Application Note: Targeted In Vitro Assays and LC-MS/MS Quantification Using 3-Methylazelaic Acid Analytical Standards

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Biological Context & Scientific Rationale 3-Methylazelaic acid (3-methylnonaned...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Biological Context & Scientific Rationale

3-Methylazelaic acid (3-methylnonanedioic acid; C10​H18​O4​ ) is a saturated, medium-chain dicarboxylic acid that has emerged as a critical biomarker in high-resolution metabolomics. Clinically, it is a key component of predictive metabolic panels—often multiplexed with FAPy-adenine and phenylacetylglutamine—used to characterize metabolic dysregulation in neurodevelopmental conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD)[1][2]. Furthermore, its flux is heavily implicated in inflammatory bowel disease models, where its levels are significantly modulated during ulcerative colitis pathogenesis[3].

In drug discovery, quantifying 3-methylazelaic acid in in vitro models (e.g., Caco-2 intestinal epithelial cells or SH-SY5Y neuroblastoma cells) allows researchers to screen compounds that target fatty acid ω -oxidation and mitochondrial dysfunction. However, accurate quantification requires a self-validating analytical system . Because dicarboxylic acids are subject to severe matrix effects and ion suppression during mass spectrometry, the use of high-purity analytical standards and stable-isotope labeled internal standards (IS) is non-negotiable to distinguish true biological flux from artifactual signal loss.

Pathway N1 Branched-Chain Fatty Acids N2 Endoplasmic Reticulum (ω-Oxidation) N1->N2 CYP4A/4F N3 3-Methylazelaic Acid (C10H18O4) N2->N3 Dehydrogenases N4 Inflammatory/Metabolic Biomarker Pool N3->N4 Cellular Efflux

Fig 1. Biosynthetic pathway of 3-methylazelaic acid via omega-oxidation.

Quantitative Data Presentation: LC-MS/MS Parameters

To establish a highly specific Multiple Reaction Monitoring (MRM) method, 3-methylazelaic acid must be analyzed in negative electrospray ionization (ESI-) mode. Dicarboxylic acids readily lose a proton, yielding a robust [M−H]− precursor ion at m/z 201.1.

Table 1: Optimized LC-MS/MS MRM Transitions and Sensitivities

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
3-Methylazelaic Acid (Quantifier) 201.1139.1-154.20.51.5
3-Methylazelaic Acid (Qualifier) 201.195.1-254.20.51.5
3-MAA-d3 (Internal Standard) 204.1142.1-154.2N/AN/A

Note: The 139.1 fragment corresponds to the characteristic loss of H2​O and CO2​ from the dicarboxylic acid backbone. The LOD/LOQ values are based on a signal-to-noise ratio of 3:1 and 10:1, respectively, in a solvent standard.

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in controls. The following methodology integrates metabolic quenching, protein precipitation, and standard-addition recovery checks to ensure absolute data integrity.

Phase A: Preparation of Analytical Standards

Causality: Dicarboxylic acids can adsorb to glass surfaces over time. Preparing stocks in high-organic solvents prevents surface adsorption and microbial degradation.

  • Stock Solution: Dissolve 1.0 mg of 3-methylazelaic acid analytical standard (>98% purity) in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Store at -80°C in silanized amber vials.

  • Calibration Curve: Dilute the stock in Acetonitrile:Water (50:50, v/v) to create an 8-point calibration curve ranging from 0.5 ng/mL to 500 ng/mL.

  • Internal Standard (IS): Prepare a 50 ng/mL working solution of 3-methylazelaic acid-d3 in extraction solvent.

Phase B: In Vitro Cell Culture Assay

Causality: To model inflammatory metabolic shifts accurately, cells must be treated in a controlled environment where baseline fatty acid oxidation is stable.

  • Seeding: Seed SH-SY5Y or Caco-2 cells in 6-well plates at a density of 1×106 cells/well. Incubate at 37°C, 5% CO2​ for 24 hours to allow adherence.

  • Treatment: Expose cells to the test compound or inflammatory stimulus (e.g., 1 μg/mL Lipopolysaccharide or 2% Dextran Sulfate Sodium) for 24 hours[3].

  • Control Matrix: Maintain at least three wells of untreated cells to serve as biological baseline and blank matrix for recovery validation.

Phase C: Metabolic Quenching and Extraction

Causality: Cellular metabolism occurs on a sub-second timescale. Using an ultra-cold, high-organic solvent instantly denatures metabolic enzymes (preventing artificial generation or degradation of 3-methylazelaic acid) while simultaneously precipitating proteins.

  • Washing: Rapidly aspirate media and wash cells twice with ice-cold PBS to remove extracellular metabolites.

  • Quenching: Immediately add 500 μL of pre-chilled (-80°C) extraction solvent (Methanol:Acetonitrile:Water, 2:2:1, v/v/v) containing the IS (50 ng/mL) directly to the wells.

  • Lysis: Scrape the cells and transfer the suspension to a microcentrifuge tube. Probe sonicate on ice for 10 seconds.

  • Precipitation: Incubate at -20°C for 1 hour to maximize protein precipitation.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC-MS autosampler vial.

Phase D: LC-MS/MS Analysis
  • Separation: Inject 5 μL of the extract onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 45°C.

  • Mobile Phases: Use 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Gradient: Run a flow rate of 0.3 mL/min starting at 2% B, ramping to 98% B over 12 minutes, holding for 2 minutes, and re-equilibrating.

Workflow S1 In Vitro Culture (Caco-2 / SH-SY5Y) S2 Metabolite Quenching (-80°C MeOH/ACN) S1->S2 Wash & Lyse S3 Standard Spiking (3-MAA Reference) S2->S3 Extract S4 UHPLC Separation (C18 Column) S3->S4 Centrifuge S5 ESI- MS/MS Detection S4->S5 Quantify

Fig 2. Step-by-step in vitro extraction and LC-MS/MS quantification workflow.

System Validation & Data Integrity

To ensure the trustworthiness of the generated data, the assay must validate itself during every run:

  • Matrix Factor (MF) Calculation: Spike a known concentration of the 3-methylazelaic acid standard into a post-extraction blank cell lysate and compare the peak area to a neat solvent standard. An MF between 0.85 and 1.15 indicates negligible ion suppression.

  • Extraction Recovery: Spike the standard into the cell matrix prior to extraction (Step C2) and compare it to the post-extraction spike. Recovery should exceed 80% due to the high solubility of medium-chain dicarboxylic acids in the 2:2:1 MeOH:ACN:H2O mixture.

  • Biological Normalization: Always normalize the final calculated concentration of 3-methylazelaic acid (ng/mL) to the total protein concentration of the cell pellet (determined via BCA assay) to account for variations in cell density across wells.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Extraction Yield of 3-Methylazelaic Acid from Tissue Samples

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low extraction yields of 3-methylazelaic acid from tissue samples. The following sections are desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering low extraction yields of 3-methylazelaic acid from tissue samples. The following sections are designed to systematically identify and resolve common issues, ensuring robust and reproducible results.

I. Initial Assessment: Common Causes of Low Yield

Low recovery of 3-methylazelaic acid is a frequent challenge that can often be traced back to several critical stages of the experimental workflow. Before delving into intensive protocol optimization, it is essential to review these common culprits.

FAQ: Quick Diagnostics

Q1: I'm seeing a significantly lower yield than expected. What are the first things I should check?

A1: Start by evaluating four key areas:

  • Sample Integrity: Was the tissue collected and stored correctly to prevent degradation of 3-methylazelaic acid?[1]

  • Homogenization Efficiency: Was the tissue completely disrupted to release the analyte?[2][3]

  • Extraction Chemistry: Is the chosen solvent system and pH appropriate for the polar nature of a dicarboxylic acid?[4][5]

  • Analyte Stability: Could the compound have degraded during sample processing due to temperature, pH, or oxidative stress?[6][7]

Q2: How much does the tissue type affect the extraction efficiency?

A2: Tissue composition plays a significant role. Adipose-rich tissues, for instance, require more rigorous lipid removal steps, while fibrous tissues like skin or muscle may necessitate more aggressive homogenization techniques to ensure complete cell lysis.[8] It is crucial to tailor your protocol to the specific tissue matrix.

Q3: Can my analytical method be the source of the low yield observation?

A3: Absolutely. If you are using Gas Chromatography (GC), inefficient derivatization of the polar carboxyl groups of 3-methylazelaic acid can lead to poor volatility and, consequently, low detection.[9][10][11] For Liquid Chromatography-Mass Spectrometry (LC-MS), ion suppression from matrix components can also mask the analyte's signal, appearing as low yield.[12]

II. Systematic Troubleshooting Workflow

This section provides a logical flow for diagnosing and resolving low yield issues. Follow these steps to systematically pinpoint the problem area in your protocol.

Troubleshooting_Workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction & Analysis A Start: Low Yield Observed B Review Sample Handling (Collection & Storage) A->B Step 1 C Evaluate Homogenization (Mechanical & Chemical Lysis) B->C Step 2 D Optimize Solvent System (Polarity & pH) C->D Step 3 E Assess Extraction Technique (LLE vs. SPE) D->E Step 4 F Check for Emulsion Formation (LLE) E->F If LLE G Verify Derivatization Efficiency (if GC-MS) E->G If SPE F->G H Investigate Matrix Effects (LC-MS) G->H I Check Analyte Stability Throughout Process H->I J End: Yield Optimized I->J

Caption: A systematic workflow for troubleshooting low 3-methylazelaic acid yield.

III. In-Depth Troubleshooting Guides

Sample Handling and Storage

The stability of 3-methylazelaic acid can be compromised before extraction even begins.

Problem: Analyte Degradation Prior to Extraction.

  • Causality: Enzymatic activity in tissue does not cease immediately upon excision.[1] Storing samples at improper temperatures or for extended periods can lead to the degradation of metabolites.

  • Troubleshooting Steps:

    • Rapid Freezing: Immediately after collection, snap-freeze tissue samples in liquid nitrogen to halt enzymatic processes.

    • Storage Conditions: Store frozen samples at -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles, which can degrade sample integrity.[1]

    • Validation: If you suspect degradation, compare the yield from a freshly collected and processed sample with your stored samples.

Tissue Homogenization

Incomplete homogenization is a primary cause of low extraction yield, as the analyte remains trapped within intact cells.[13]

Problem: Inefficient Tissue Disruption.

  • Causality: The chosen homogenization method may not be suitable for the tissue's mechanical properties. For example, bead beating is highly effective for many tissues, but the heat generated can potentially degrade thermally-unstable compounds.[8]

  • Troubleshooting Steps:

    • Method Selection:

      • Bead Beating: Use ceramic beads and a homogenizer with cooling capabilities. Homogenize in short bursts (30-45 seconds) with rest periods in between to prevent overheating.[14]

      • Rotor-Stator Homogenizers: Effective for softer tissues. Ensure the probe is appropriately sized for the sample volume.

      • Cryogenic Grinding: Grinding the tissue in liquid nitrogen with a mortar and pestle is an excellent method for tough, fibrous tissues and minimizes heat generation.[8]

    • Solvent Choice during Homogenization: Homogenizing directly in an organic solvent like methanol or an ethanol/phosphate buffer mixture can improve the extraction of a broad range of metabolites, including organic acids, and simultaneously quench enzymatic activity.[2][15]

    • Visual Confirmation: After homogenization, visually inspect the sample for any remaining solid tissue fragments. If present, the homogenization was incomplete.

Extraction Methodology

The choice of extraction technique and the solvent system are critical for selectively and efficiently isolating 3-methylazelaic acid.

Liquid-Liquid Extraction (LLE)

LLE is a common technique that partitions compounds between two immiscible liquids.[16]

Problem: Poor Partitioning of 3-Methylazelaic Acid into the Organic Phase.

  • Causality: As a dicarboxylic acid, 3-methylazelaic acid is polar and will be ionized at neutral or basic pH, making it highly soluble in the aqueous phase. To extract it into an organic solvent, the carboxyl groups must be protonated by acidifying the sample.

  • Troubleshooting Steps:

    • pH Adjustment: Before adding the organic solvent, adjust the pH of the aqueous homogenate to be acidic (pH < 3). This will ensure the carboxyl groups are protonated, increasing the compound's affinity for the organic phase.

    • Solvent Selection: Use a polar organic solvent that is immiscible with water, such as ethyl acetate. A mixture of dichloromethane and acetonitrile has also been shown to be effective for extracting organic acids.[5]

    • Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of 3-methylazelaic acid in the aqueous layer and promote its transfer to the organic solvent.

Problem: Formation of an Emulsion.

  • Causality: Vigorous shaking or the presence of lipids and proteins can lead to the formation of a stable emulsion between the aqueous and organic layers, making phase separation difficult.

  • Troubleshooting Steps:

    • Gentle Mixing: Invert the extraction tube gently instead of vigorous shaking.

    • Centrifugation: Centrifuging the sample can help to break the emulsion.

    • Solvent Addition: Adding a small amount of a different solvent or brine can sometimes disrupt the emulsion.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE.[17][18]

Problem: Low Retention or Poor Elution from the SPE Cartridge.

  • Causality: Incorrect selection of the SPE sorbent or improper conditioning, loading, washing, and elution steps can lead to loss of the analyte. For a polar compound like 3-methylazelaic acid, an ion-exchange or mixed-mode sorbent is typically most effective.

  • Troubleshooting Steps:

    • Sorbent Selection: Use an anion-exchange SPE cartridge. At a neutral or slightly basic pH, the deprotonated carboxyl groups of 3-methylazelaic acid will bind to the positively charged sorbent.

    • Method Optimization:

      • Conditioning: Properly wet the sorbent with methanol followed by water or an appropriate buffer as recommended by the manufacturer.

      • Loading: Ensure the sample is loaded at a pH where the analyte is charged and will bind to the sorbent.

      • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the 3-methylazelaic acid.

      • Elution: Elute with a solvent that will neutralize the charge interaction, such as a solvent containing a small percentage of a volatile acid (e.g., formic acid).

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids.[16]Partitioning between a solid and a liquid phase.[17]
Advantages Suitable for large sample volumes, minimal instrumentation required.[17]High selectivity, efficient removal of interferences, can be automated.[17][18]
Common Issues Emulsion formation, incomplete phase separation.[16]Clogged columns, breakthrough of analyte, incomplete elution.[14]
Typical Recovery Can be lower and more variable, often around 70-80%.[19]Generally higher and more reproducible, often >85-90%.[19]
Post-Extraction and Analysis

Issues at this stage can be misinterpreted as low extraction yield.

Derivatization for GC-MS Analysis

Problem: Incomplete Derivatization.

  • Causality: The polar carboxyl groups of 3-methylazelaic acid make it non-volatile. Derivatization is necessary to convert these groups into less polar esters or silyl esters for GC analysis.[9][20] Incomplete reactions will result in the analyte not being detected efficiently.

  • Troubleshooting Steps:

    • Reagent Choice:

      • Esterification: Reagents like BF3-Methanol or methanolic HCl are commonly used to form methyl esters.[21]

      • Silylation: Reagents like BSTFA are used to form trimethylsilyl (TMS) esters.[20]

    • Reaction Conditions: Ensure optimal reaction temperature and time as specified in established protocols. The presence of any residual water can significantly hinder derivatization efficiency.[22]

    • Validation: Analyze a known standard of 3-methylazelaic acid that has undergone the same derivatization process to confirm the reaction's efficiency.

Derivatization_Pathway cluster_main 3-Methylazelaic Acid Derivatization Derivatization 3-Methylazelaic Acid->Derivatization + BF3/Methanol or BSTFA Volatile_Derivative Volatile Derivative (e.g., Dimethyl Ester) Derivatization->Volatile_Derivative

Caption: Derivatization of 3-methylazelaic acid for GC-MS analysis.

Ion Suppression in LC-MS Analysis

Problem: Matrix Effects Reducing Signal Intensity.

  • Causality: Co-eluting compounds from the tissue matrix can interfere with the ionization of 3-methylazelaic acid in the mass spectrometer's source, leading to a suppressed signal.[12]

  • Troubleshooting Steps:

    • Improved Sample Cleanup: Employ a more rigorous extraction method, such as SPE, to remove interfering matrix components.[17]

    • Chromatographic Separation: Optimize the LC method to better separate 3-methylazelaic acid from co-eluting interferences.

    • Internal Standard: Use a stable isotope-labeled internal standard (e.g., 3-methylazelaic acid-d3).[23] This co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification despite signal suppression.

IV. Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed to maximize the recovery of 3-methylazelaic acid from a soft tissue homogenate.

  • Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of a cold (-20°C) methanol/water (1:1 v/v) solution using a bead beater.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Acidification: Add 50 µL of concentrated formic acid to the supernatant to adjust the pH to approximately 2-3.

  • Extraction: Add 2 mL of ethyl acetate, vortex gently for 1 minute, and then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Organic Phase Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Re-extraction: Repeat the extraction (steps 5-6) on the remaining aqueous layer with another 2 mL of ethyl acetate and combine the organic fractions.

  • Drying: Evaporate the pooled organic fractions to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., 100 µL of mobile phase for LC-MS or derivatization agent for GC-MS).

Protocol 2: Anion-Exchange Solid-Phase Extraction (SPE)

This protocol provides a high-purity extraction suitable for sensitive LC-MS/MS analysis.

  • Sample Preparation: Prepare the tissue homogenate and collect the supernatant as described in steps 1-3 of the LLE protocol. Adjust the pH of the supernatant to ~7.0 with a dilute ammonium hydroxide solution.

  • Cartridge Conditioning: Condition a quaternary ammonium (strong anion exchange) SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the pH-adjusted supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and weakly bound impurities.

  • Elution: Elute the 3-methylazelaic acid from the cartridge with 1 mL of 2% formic acid in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute as described in the LLE protocol.

V. References

  • Horak, J., Koletzko, B., et al. (2025). Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics. Analytica Chimica Acta. Available at:

  • K-Content. (1989). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites. Available at:

  • Gralka, E., et al. (2017). High-throughput extraction and quantification method for targeted metabolomics in murine tissues. Metabolomics. Available at: [Link]

  • Al-Qadiri, M., & Al-Alami, M. (2013). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker. Biomedical Chromatography. Available at: [Link]

  • K-Content. (2019). A novel method of sample homogenization with the use of a microtome-cryostat apparatus. RSC Publishing. Available at: [Link]

  • Aurora Biomed. (2019). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. Available at: [Link]

  • K-Content. (1989). Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. MDPI. Available at: [Link]

  • Lab Manager. (2025). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Lab Manager. Available at: [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at: [Link]

  • K-Content. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available at: [Link]

  • K-Content. (n.d.). Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems. AMS Laurea - Unibo. Available at: [Link]

  • K-Content. (n.d.). Acids: Derivatization for GC Analysis. Chemical Research Institute, St. Petersburg State University. Available at: [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. Available at: [Link]

  • K-Content. (n.d.). Chemical Derivatization for the Analysis of Drugs by GC-MS — A Conceptual Review. Journal of Food and Drug Analysis. Available at: [Link]

  • K-Content. (1989). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue. MDPI. Available at: [Link]

  • K-Content. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • MP Biomedicals. (n.d.). Tips for RNA Extraction Troubleshooting. MP Biomedicals. Available at: [Link]

  • K-Content. (n.d.). Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the extraction protocol for organic acids at an initial... ResearchGate. Available at: [Link]

  • bioRxiv. (n.d.). A Supplementary Figure 1: Quantification of azelaic acid by LC-MS LC-MS profile of standard azelaic acid and putative azelaic ac. bioRxiv. Available at: [Link]

  • K-Content. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • MDPI. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]

  • Natural Product Sciences. (n.d.). Optimization of the Extraction Process for Bioactive Compounds from the Root Barks of Moringa oleifera. Natural Product Sciences. Available at: [Link]

  • K-Content. (n.d.). Optimization of nucleic acid extraction methods for rapid detection in pandemic situations or diseases with high prevalence. PMC. Available at: [Link]

  • ResearchGate. (2018). An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff. ResearchGate. Available at: [Link]

  • K-Content. (n.d.). Drug stability. European Journal of Hospital Pharmacy. Available at: [Link]

  • Frontiers. (n.d.). Optimization of technological procedure for amygdalin isolation from plum seeds (Pruni domesticae semen). Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Conditions for Organic Acid Extraction from Edible Plant Material as Applied to Radish Sprouts. ResearchGate. Available at: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Stability, preservation and storage of As(iii), DMA, MMA and As(v) in water samples. Analytical Methods (RSC Publishing). Available at: [Link]

  • MDPI. (2025). Characterisation and Stabilisation Mechanisms of Azelaic Acid Nanosuspensions: Insights from a Dual Stabiliser System. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Stability of Methimazole in Poloxamer Lecithin Organogel to Determine Beyond-Use Date. ResearchGate. Available at: [Link]

Sources

Optimization

Reducing matrix effects in 3-methylazelaic acid LC-MS/MS analysis

Welcome to the Technical Support Center for Advanced LC-MS/MS Applications . This guide is engineered for researchers and drug development professionals dealing with the bioanalytical challenges of quantifying 3-methylaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced LC-MS/MS Applications . This guide is engineered for researchers and drug development professionals dealing with the bioanalytical challenges of quantifying 3-methylazelaic acid (3-MAA) .

As a branched dicarboxylic acid (C10H18O4), 3-MAA has emerged as a critical metabolic biomarker, particularly in the study of pediatric Attention-Deficit/Hyperactivity Disorder (ADHD) and gut microbiome dysbiosis . However, quantifying endogenous dicarboxylic acids in complex matrices (urine, plasma, feces) using negative electrospray ionization (ESI-) is notoriously difficult due to severe signal suppression.

This guide provides field-proven, mechanistic solutions to systematically eliminate matrix effects, optimize chromatographic retention, and ensure absolute quantitative integrity.

Diagnostic Workflow: Resolving Matrix Effects

Before altering your sample preparation, it is critical to diagnose the exact failure point in your analytical pipeline. Use the following decision matrix to guide your troubleshooting.

MatrixEffectWorkflow Start Evaluate 3-MAA Matrix Effect (Post-Extraction Addition) CheckME Is Ion Suppression > 20%? Start->CheckME SamplePrep Optimize Sample Prep (WAX SPE or Dilution) CheckME->SamplePrep Yes CheckRT Co-elution with Void Volume? CheckME->CheckRT No SamplePrep->CheckRT Chromatography Optimize Chromatography (HSS T3 Column, pH adjustment) CheckRT->Chromatography Yes CheckSens Sensitivity Sufficient? CheckRT->CheckSens No Chromatography->CheckSens Derivatization Chemical Derivatization (e.g., 3-NPH) & Surrogate SIL-IS CheckSens->Derivatization No Success Validated LC-MS/MS Method CheckSens->Success Yes Derivatization->Success

Workflow for diagnosing and resolving matrix effects in 3-MAA LC-MS/MS analysis.

Core Troubleshooting & FAQs

Q1: We are analyzing 3-MAA in pediatric urine cohorts but experiencing >60% ion suppression in negative ESI mode. How can we mitigate this without sacrificing throughput?

The Causality: Urine is highly concentrated with salts, uremic toxins, and polar metabolites. In the ESI source, these high-abundance matrix components compete with 3-MAA for the limited charge available on the surface of the electrospray droplets. Because 3-MAA is only moderately surface-active, it is easily "crowded out," leading to severe ion suppression.

The Solution: You have two primary avenues depending on your required Lower Limit of Quantitation (LLOQ).

  • The "Dilute-and-Shoot" Approach: Systematic studies on matrix effects have demonstrated that diluting biological extracts by a factor of 25–40x can reduce ion suppression to <20% . If your mass spectrometer (e.g., a modern Triple Quadrupole or Q-TOF) has high intrinsic sensitivity, a simple 1:40 dilution in mobile phase is the most robust way to eliminate matrix interference.

  • Weak Anion Exchange (WAX) SPE: If dilution pushes 3-MAA below your LLOQ, you must physically remove the matrix. Because 3-MAA has two carboxylic acid groups (pKa ~4.5), it binds tightly to WAX sorbents at neutral pH, allowing you to aggressively wash away neutral and cationic interferences.

Quantitative Comparison of Sample Preparation Strategies for 3-MAA

Sample Preparation MethodMatrix Effect (ME %)Absolute Recovery (%)LLOQ (ng/mL)Throughput
Protein Precipitation (PPT)-65% (Suppression)85%5.0High
Dilute-and-Shoot (1:40)-15% (Acceptable)N/A10.0Very High
WAX-SPE-8% (Negligible)92%0.5Medium
Chemical Derivatization+5% (Enhancement)95% (Reaction Yield)0.05Low

Self-Validating Protocol: WAX-SPE for Dicarboxylic Acids

  • Step 1 (Conditioning): Pass 1 mL Methanol, followed by 1 mL MS-grade water through a 30 mg WAX cartridge.

  • Step 2 (Loading): Dilute 100 µL of urine/plasma with 400 µL of 50 mM ammonium acetate (pH 6.5). Load onto the cartridge at 1 mL/min. Mechanistic note: pH 6.5 ensures both carboxylic groups of 3-MAA are fully deprotonated (anionic) for maximum electrostatic binding.

  • Step 3 (Washing): Wash with 1 mL of 5% Methanol in water.

  • Step 4 (Elution): Elute with 1 mL of 5% Formic Acid in Methanol. Mechanistic note: The high acid concentration protonates the 3-MAA, neutralizing its charge and breaking the ionic bond with the WAX sorbent.

  • Self-Validation Check: Collect the wash fraction and analyze it alongside the final eluate. If >5% of the 3-MAA signal is detected in the wash, your loading pH was too low, or the sorbent bed was overloaded.

Q2: Our 3-MAA peak elutes very close to the void volume on our standard C18 column, exacerbating matrix effects. How should we optimize the chromatography?

The Causality: Standard end-capped C18 columns rely heavily on hydrophobic interactions. While 3-MAA has a 10-carbon backbone, its two polar carboxylic acid moieties cause it to partition poorly into the stationary phase, leading to early elution alongside un-retained salts and polar matrix components.

The Solution: Switch to a High-Strength Silica (HSS) T3 column . The T3 stationary phase features a lower C18 ligand density and resists phase collapse even in 100% aqueous mobile phases.

  • Mobile Phase Optimization: Ensure your aqueous mobile phase (Mobile Phase A) is acidified with 0.1% formic acid. This suppresses the ionization of the carboxylic acid groups during the chromatographic run, keeping 3-MAA in its neutral, hydrophobic state to maximize retention.

Q3: Even with optimized SPE and LC, our sensitivity in plasma is insufficient for baseline 3-MAA detection. Is there a chemical derivatization strategy suitable for dicarboxylic acids?

The Causality: Negative ESI is notoriously susceptible to matrix effects and inherently yields lower ionization efficiency than positive mode.

The Solution: Derivatization with reagents like phenylenediamine or 3-nitrophenylhydrazine (3-NPH) converts the carboxylic acid groups into amides . This transformation achieves two goals:

  • It drastically increases the hydrophobicity of 3-MAA, shifting its retention time well away from the polar matrix suppression zone.

  • It introduces a moiety with high proton affinity, allowing for highly sensitive, matrix-resistant detection in positive ESI mode.

Self-Validating Protocol: 3-NPH Derivatization

  • Step 1: To 50 µL of dried sample extract, add 20 µL of 200 mM 3-NPH (in 50% aqueous methanol) and 20 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) containing 6% pyridine.

  • Step 2: Incubate at 40°C for 30 minutes. Mechanistic note: EDC activates the carboxylic acid, while pyridine acts as a base catalyst to facilitate the nucleophilic attack by 3-NPH.

  • Step 3: Quench the reaction with 10 µL of 200 mM quinic acid, dilute to 100 µL with mobile phase, and inject into the LC-MS/MS.

  • Self-Validation Check: Monitor the precursor-to-product ion transition of a spiked surrogate internal standard (e.g., Azelaic acid-d14). A reaction yield <90% indicates moisture contamination in your anhydrous reagents, which hydrolyzes the EDC intermediate.

Q4: There is no commercially available Stable Isotope-Labeled (SIL) standard specifically for 3-methylazelaic acid. How do we ensure quantitative accuracy?

The Causality: Without an exact SIL-IS to co-elute with 3-MAA, you cannot perfectly correct for transient ion suppression occurring at 3-MAA's specific retention time.

The Solution: You must rely on a structurally homologous surrogate and utilize matrix-matched calibration .

  • Surrogate Selection: Azelaic acid-d14 (C9) or Pimelic acid-d10 (C7) are excellent candidates. They share the linear dicarboxylic acid backbone and exhibit near-identical ionization suppression profiles and extraction recoveries.

  • Implementation: Spike the surrogate IS into all samples, standards, and blanks prior to extraction. Prepare your calibration curve using a surrogate matrix (e.g., synthetic urine or charcoal-stripped plasma) to ensure the background suppression matches your biological samples as closely as possible.

References

  • Wang, L., et al. (2022). "Urinary Metabolomic Study in a Healthy Children Population and Metabolic Biomarker Discovery of Attention-Deficit/Hyperactivity Disorder (ADHD)." Frontiers in Psychiatry. URL:[Link]

  • Li, X., et al. (2025). "Integrated Metabolomics and Gut Microbiome Analysis Reveal the Role of Demethylzeylasteral in Alleviating Ulcerative Colitis in Mice." Journal of Proteome Research (ACS Publications). URL: [Link]

  • Stahnke, H., et al. (2012). "Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?" Analytical Chemistry. URL:[Link]

  • Bihan, D.G., et al. (2022). "An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

Reference Data & Comparative Studies

Validation

Analytical Validation of 3-Methylazelaic Acid as a Clinical Biomarker: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of translating discovery-phase biomarkers into robust, high-throughput clinical assays. Recent metabolomic profiling has identified 3-methylazelaic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of translating discovery-phase biomarkers into robust, high-throughput clinical assays. Recent metabolomic profiling has identified 3-methylazelaic acid —a medium-chain dicarboxylic acid—as a critical urinary biomarker. When multiplexed with FAPy-adenine and phenylacetylglutamine, 3-methylazelaic acid contributes to a highly predictive diagnostic panel (ROC-AUC = 0.918) for[1]. Furthermore, emerging liquid biopsy research has integrated 3-methylazelaic acid into panels for, demonstrating a remarkable discriminatory ability (AUC = 0.905) between progressive cancer patients and healthy controls [2].

Despite its clinical promise, transitioning 3-methylazelaic acid from an untargeted feature to a validated diagnostic tool requires overcoming significant analytical hurdles. This guide objectively compares our optimized Targeted UPLC-MS/MS workflow against conventional analytical alternatives, detailing the causality behind our experimental design and providing a self-validating protocol for clinical laboratories.

The Analytical Challenge: Causality in Method Design

3-methylazelaic acid (C₁₀H₁₈O₄) presents specific physicochemical challenges that make standard "dilute-and-shoot" methods insufficient for clinical-grade precision:

  • Ionization Suppression: In electrospray ionization (ESI), the high concentration of urinary salts and urea aggressively competes for charge droplets. Untargeted high-resolution mass spectrometry (HRMS) often suffers from severe matrix effects as a result.

  • Extraction Selectivity: Liquid-liquid extraction yields poor recovery for highly polar dicarboxylic acids. To solve this, we utilize Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) . Because 3-methylazelaic acid is doubly deprotonated at physiological pH, WAX selectively retains the analyte while neutral lipids and cationic matrix components are washed away.

  • Quantitation & Trustworthiness: Urine is a highly variable matrix. To establish a self-validating system, [3] using a deuterated internal standard is mandatory. This automatically corrects for variable extraction recovery and ESI suppression.

Pathway FA Fatty Acid Metabolism Dysregulation MA 3-Methylazelaic Acid (Urine Biomarker) FA->MA Altered Oxidation ADHD ADHD Predictive Model (ROC-AUC = 0.918) MA->ADHD FAP FAPy-adenine FAP->ADHD PAG Phenylacetylglutamine PAG->ADHD

Metabolic pathway dysregulation leading to the 3-methylazelaic acid predictive biomarker panel.

Methodological Comparison: Product vs. Alternatives

To demonstrate the performance of a targeted UPLC-MS/MS assay, we compared it against two common alternatives: Untargeted LC-HRMS (typically used in the discovery phase) and GC-MS (the legacy method requiring extensive derivatization).

Quantitative Performance Summary
Analytical ParameterTargeted UPLC-MS/MS (Optimized Protocol)Untargeted LC-HRMS (Discovery Phase)GC-MS (Derivatization-Dependent)
Primary Utility High-throughput clinical validationBiomarker discovery & profilingLegacy metabolic screening
Sample Prep Time 1 hour (96-well WAX-SPE)15 mins (Dilute & Shoot)4+ hours (LLE + Derivatization)
Sensitivity (LOD) 0.5 ng/mL 15 ng/mL5 ng/mL
Dynamic Range 1.0 – 1,000 ng/mL (3 logs) Narrow (<1.5 logs)5.0 – 500 ng/mL (2 logs)
Matrix Effect < 8% (Corrected via Isotope Dilution)40 – 60% (Severe ion suppression)Minimal (Derivatization is variable)
Intra-assay CV% < 5% 15 – 25%10 – 15%
Throughput 3 mins / sample 15 mins / sample20 mins / sample

Data Interpretation: The targeted UPLC-MS/MS approach drastically outperforms untargeted HRMS in sensitivity and dynamic range, making it the only viable option for absolute quantitation in clinical cohorts. While GC-MS offers decent sensitivity, the 4-hour derivatization bottleneck renders it impractical for high-throughput screening.

Experimental Protocols: A Self-Validating System

A true clinical assay must be self-validating—meaning the protocol inherently flags its own failures before reporting erroneous data. Below is the step-by-step methodology for the targeted UPLC-MS/MS workflow.

Workflow S1 Urine Sample Normalization S2 Isotope Dilution (Internal Standard) S1->S2 S3 WAX Solid Phase Extraction S2->S3 S4 UPLC Separation (Negative Mode) S3->S4 S5 MRM Detection (Triple Quad) S4->S5

Step-by-step targeted UPLC-MS/MS analytical workflow for 3-methylazelaic acid quantification.

Step 1: Sample Normalization & Isotope Spiking
  • Action: Centrifuge thawed urine at 14,000 x g for 10 minutes. Normalize 100 µL of urine based on specific gravity or creatinine levels. Spike with 10 µL of D4-azelaic acid (Internal Standard, 100 ng/mL).

  • Causality: Normalization prevents hydration-status artifacts from skewing biomarker quantification.

  • Self-Validating Check: The absolute peak area of the D4-azelaic acid internal standard (IS) is continuously monitored. If the IS area in any sample deviates >20% from the batch median, the system automatically flags that specific sample for matrix interference or extraction failure.

Step 2: Weak Anion Exchange (WAX) Solid Phase Extraction
  • Action: Load the sample onto a conditioned 96-well WAX SPE plate.

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

    • Elution: 500 µL of 5% ammonium hydroxide in methanol.

  • Causality: At low pH (Wash 1), the dicarboxylic acid remains deprotonated and tightly bound to the positively charged WAX resin, allowing neutral and cationic interferences to be washed away. The high pH elution neutralizes the resin, releasing the target cleanly.

  • Self-Validating Check: Blank extracts spiked post-elution are compared to pre-elution spikes to calculate absolute recovery, ensuring the SPE bed chemistry has not degraded over time.

Step 3: UPLC-MS/MS Acquisition (Negative ESI)
  • Action: Evaporate the eluate and reconstitute in 100 µL of 95:5 Water:Acetonitrile. Inject 5 µL onto a sub-2µm C18 column. Run a 3-minute gradient using Water/Acetonitrile with 0.01% Formic Acid. Monitor MRM transitions in negative ion mode (e.g., m/z 201.1 → 139.1).

  • Causality: Negative ESI is chosen because carboxylic acids readily lose a proton [M-H]⁻. A very low concentration of formic acid (0.01%) is used—enough to maintain sharp chromatographic peak shapes on the C18 column, but low enough to prevent the complete suppression of negative ionization.

  • Self-Validating Check: Quality Control (QC) samples at Low, Mid, and High concentrations bracket every 20 clinical samples. The analytical run is only validated if QC accuracy remains within ±15% of the nominal concentration, proving the calibration curve has not drifted.

References

  • Urinary Metabolomic Study in a Healthy Children Population and Metabolic Biomarker Discovery of Attention-Deficit/Hyperactivity Disorder (ADHD) | Frontiers in Psychiatry |[Link]

  • Liquid biopsy at the frontier in renal cell carcinoma: recent analysis of techniques and clinical application | Molecular Cancer |[Link]

  • Maximizing Analytical Performance in Biomolecular Discovery with LC-MS: Focus on Psychiatric Disorders | Annual Review of Analytical Chemistry |[Link]

Comparative

Evaluating Cross-Reactivity of 3-Methylazelaic Acid in Enzyme-Linked Assays: A Comparative Guide

Executive Summary 3-Methylazelaic acid (3-MAA) has recently emerged as a critical biomarker in metabolic profiling. Recent high-resolution mass spectrometry studies have identified 3-MAA—alongside FAPy-adenine and phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methylazelaic acid (3-MAA) has recently emerged as a critical biomarker in metabolic profiling. Recent high-resolution mass spectrometry studies have identified 3-MAA—alongside FAPy-adenine and phenylacetylglutamine—as part of a highly predictive metabolite panel for [1]. As the demand for high-throughput clinical screening grows, translating the detection of 3-MAA from liquid chromatography-mass spectrometry (LC-MS/MS) to enzyme-linked immunosorbent assays (ELISA) is highly desirable. However, the structural homology of 3-MAA with other aliphatic dicarboxylic acids introduces significant cross-reactivity challenges that must be rigorously evaluated.

Mechanistic Causality: The Cross-Reactivity Challenge

As an Application Scientist, I frequently encounter the limitations of antibody-based detection for small aliphatic molecules. 3-MAA is a 9-carbon dicarboxylic acid with a single methyl substitution at the C3 position.

When generating antibodies against dicarboxylic acids, the hapten is typically conjugated to a carrier protein (like BSA or KLH) via one of its terminal carboxyl groups. The resulting paratope primarily recognizes the exposed aliphatic chain and the free terminal carboxylate. Because the C3-methyl group of 3-MAA offers minimal steric hindrance, antibodies raised against the unbranched azelaic acid (nonanedioic acid) often exhibit high binding affinity for 3-MAA. This structural mimicry causes competitive displacement in assays, leading to overestimated biomarker concentrations if sample matrices contain a mixture of these homologous acids. Understanding this causality is essential for selecting the right analytical platform.

Platform Comparison: ELISA Formats vs. LC-MS/MS

To establish a reliable assay for 3-MAA, one must evaluate how different analytical platforms handle structural analogs. While ELISAs offer superior throughput, due to its absolute structural specificity [2].

Table 1: Comparative Analytical Performance for 3-Methylazelaic Acid Detection
Analytical PlatformSpecificity / Cross-Reactivity ProfileSensitivity (LOD)ThroughputBest Use Case
Polyclonal Competitive ELISA High cross-reactivity (~40-60% with Azelaic Acid)~10-50 ng/mLHigh (96-well)Broad dicarboxylic acid screening; requires prior sample fractionation.
Monoclonal Competitive ELISA Moderate cross-reactivity (~10-25% with Azelaic Acid)~1-5 ng/mLHigh (96-well)High-throughput clinical screening where azelaic acid background levels are known.
LC-MS/MS (Gold Standard) No cross-reactivity (Resolves exact mass & retention time)< 0.1 ng/mLLow-MediumDefinitive biomarker validation and multiplexed metabolic profiling.

Experimental Protocol: Validating Cross-Reactivity in a Competitive ELISA

To trust an immunoassay, the protocol must be a self-validating system. The following methodology details how to empirically determine the cross-reactivity of 3-MAA using a competitive ELISA designed for azelaic acid. The checkerboard titration ensures the system operates within an optimal signal-to-noise ratio, while the parallel IC50 calculation empirically validates the exact percentage of structural interference.

Phase 1: Reagent Preparation & Checkerboard Titration (System Calibration)
  • Coating : Coat a 96-well microtiter plate with 100 µL/well of Azelaic Acid-BSA conjugate (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. Causality: A uniform solid-phase antigen layer is required to create a baseline for competition.

  • Blocking : Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% skim milk in PBST for 2 hours at 37°C to prevent non-specific antibody binding.

  • Titration : Perform a checkerboard titration using varying concentrations of the primary anti-azelaic acid antibody and an HRP-conjugated secondary antibody. Select the dilutions that yield an Optical Density (OD450) of ~1.0 - 1.5 in the absence of any free competitor.

Phase 2: Competitive Inhibition Assay (Cross-Reactivity Testing)
  • Standard Preparation : Prepare serial dilutions of the target analyte (Azelaic Acid) and the cross-reactant (3-Methylazelaic acid) in assay buffer, ranging from 0.1 ng/mL to 10,000 ng/mL.

  • Competition : Add 50 µL of the standard/cross-reactant and 50 µL of the optimized primary antibody to each well. Incubate for 1 hour at 37°C. Causality: Free 3-MAA in the solution competes with the immobilized Azelaic Acid-BSA for the limited antibody binding sites. Higher affinity results in greater displacement.

  • Detection : Wash 5x with PBST to remove unbound reagents. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.

  • Substrate Reaction : Wash 5x with PBST. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes.

  • Stopping & Reading : Add 50 µL of 2M H2SO4 to stop the reaction. Read absorbance at 450 nm immediately.

Phase 3: Data Analysis (Self-Validation)
  • Curve Fitting : Plot the OD450 values against the log concentration of the analytes. Calculate the IC50 (the concentration inhibiting 50% of maximum binding) for both azelaic acid and 3-MAA.

  • Cross-Reactivity (CR) Calculation : % CR = (IC50 of Azelaic Acid / IC50 of 3-Methylazelaic Acid) × 100 Interpretation: A CR > 10% indicates significant structural interference, necessitating either a switch to a monoclonal antibody with higher specificity or reliance on LC-MS/MS.

Assay Logic & Workflow Visualization

CompetitiveELISA cluster_SolidPhase Solid Phase (Microtiter Plate) cluster_LiquidPhase Liquid Phase (Sample/Standards) CoatedAg Immobilized Azelaic Acid-BSA Antibody Primary Antibody (Anti-Azelaic Acid) CoatedAg->Antibody Binds (If Ab is free) Target Free Azelaic Acid (Target) Target->Antibody Binds CrossReactant Free 3-Methylazelaic Acid (Cross-Reactant) CrossReactant->Antibody Competes Signal HRP-Secondary Ab + TMB (Signal Generation) Antibody->Signal Plate-Bound Ab LowSignal Low OD450 (High Competition) Signal->LowSignal High Free Acid HighSignal High OD450 (Low Competition) Signal->HighSignal Minimal Free Acid

Competitive ELISA workflow demonstrating 3-methylazelaic acid cross-reactivity dynamics.

References

  • Tian, Y., et al. (2022). "Urinary Metabolomic Study in a Healthy Children Population and Metabolic Biomarker Discovery of Attention-Deficit/Hyperactivity Disorder (ADHD)." Frontiers in Psychiatry, 13, 819498.[Link][1]

  • Martins-de-Souza, D., et al. (2024). "Maximizing Analytical Performance in Biomolecular Discovery with LC-MS: Focus on Psychiatric Disorders." Annual Review of Analytical Chemistry.[Link][2]

Sources

Safety & Regulatory Compliance

Safety

3-Methylazelaic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with clinical research laboratories and drug development professionals scaling up their targeted metabolomic workflows. Recently, 3-Methylazelaic acid (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with clinical research laboratories and drug development professionals scaling up their targeted metabolomic workflows. Recently, 3-Methylazelaic acid (also known as 3-methylnonanedioic acid) has emerged as a highly predictive biomarker in psychiatric and neurodevelopmental research, specifically demonstrating a strong receiver operating characteristic (ROC-AUC) for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) [1].

Because it is a branched-chain dicarboxylic acid, its extraction, quantification, and disposal require specific operational logic. Standardizing these procedures ensures analytical integrity, protects laboratory personnel, and maintains environmental compliance. This guide provides a comprehensive, self-validating framework for the handling and disposal of 3-Methylazelaic acid.

Chemical Profile & Quantitative Data

Before handling any compound, it is critical to understand its physicochemical properties. 3-Methylazelaic acid acts as a weak organic acid in solution due to its dual carboxyl groups.

PropertyValue
Chemical Name 3-Methylazelaic Acid (3-Methylnonanedioic acid)
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol [2]
HMDB ID HMDB0059754 [2]
Physical State Solid / Soluble in organic solvents [3]
Hazard Classification Mild Irritant (Skin/Eyes/Mucous Membranes), Non-Halogenated

Operational Workflow: Preparation & Usage

To understand how waste is generated, we must first map the analytical workflow. In metabolomics, 3-Methylazelaic acid is typically extracted from biological fluids (e.g., urine or plasma) using Liquid-Liquid Extraction (LLE) prior to LC-MS/MS analysis.

G Start Urine Sample Collection Acidification Acidification (0.1% Formic Acid) Start->Acidification pH Adjustment LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Solvent Addition Evaporation Solvent Evaporation & Reconstitution LLE->Evaporation Organic Phase Waste Waste Segregation & Disposal LLE->Waste Aqueous Phase LCMS LC-MS/MS Quantification Evaporation->LCMS Reconstituted Sample Evaporation->Waste Vapors/Condensate LCMS->Waste Column Effluent

Analytical workflow and waste generation pathways for 3-Methylazelaic acid quantification.

Protocol 1: LC-MS/MS Sample Preparation for 3-Methylazelaic Acid
  • Sample Aliquoting: Transfer 100 µL of biological fluid into a sterile 1.5 mL microcentrifuge tube.

  • Acidification: Add 10 µL of 0.1% Formic Acid.

    • Causality: 3-Methylazelaic acid is a dicarboxylic acid. Lowering the pH below its pKa ensures the carboxyl groups are fully protonated, neutralizing the molecule's charge and maximizing its partition coefficient into the organic phase.

  • Extraction: Add 400 µL of ethyl acetate. Vortex vigorously for 2 minutes.

    • Causality: Ethyl acetate provides the optimal polarity index to extract moderately polar branched-chain dicarboxylic acids while leaving highly polar matrix interferences (salts, proteins) in the aqueous layer.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection & Evaporation: Transfer the upper organic layer to a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic acid).

  • Self-Validation Step: Inject a solvent blank and a known standard of 3-Methylazelaic acid before the biological samples. This confirms the expected retention time and validates the absence of column carryover, ensuring the system is primed for accurate quantification.

Step-by-Step Disposal Procedures

The disposal of 3-Methylazelaic acid must account for both the pure compound (if discarding expired stock) and the complex effluents generated during LC-MS/MS analysis.

Protocol 2: Proper Disposal of 3-Methylazelaic Acid Waste
  • Waste Categorization & Segregation:

    • Pure 3-Methylazelaic acid is classified as a Non-Halogenated Organic Compound .

    • Effluents from LC-MS/MS containing acetonitrile/methanol and 3-Methylazelaic acid are classified as Flammable, Toxic, Non-Halogenated Organic Waste .

    • Causality: Strictly segregate this waste from halogenated solvents (e.g., chloroform, dichloromethane). Mixing them drastically increases institutional disposal costs and can lead to the generation of toxic dioxins during incineration. Furthermore, segregate from strong oxidizers (e.g., nitric acid) to prevent exothermic oxidation reactions.

  • Primary Containment: Collect liquid waste in a UN-approved High-Density Polyethylene (HDPE) carboy.

    • Causality: HDPE is highly resistant to weak organic acids and standard LC-MS/MS organic solvents. Glass is susceptible to impact breakage and should be avoided for bulk waste storage on the laboratory floor.

  • Labeling (Self-Validating Step): Affix a hazardous waste label immediately upon the first drop of waste entering the container. An unlabeled container is a compliance violation and a safety hazard. The label must explicitly state: "Hazardous Waste: Non-Halogenated Solvents and Organic Acids (Contains: Acetonitrile, Water, Formic Acid, 3-Methylazelaic Acid)."

  • Secondary Containment: Place the primary waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume. This ensures that in the event of a primary vessel failure, the chemical does not reach the laboratory drain.

  • Final Disposition: Coordinate with your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor for removal.

    • Causality: High-temperature incineration is the required disposal method for non-halogenated organic acids, as it completely oxidizes the carbon skeleton into CO₂ and H₂O without generating toxic byproducts. Do not pour down the sink.

Spill Response & Decontamination

Even with rigorous protocols, accidental spills occur. Your response must be dictated by the physical state of the compound.

  • Solid Spill (Pure Powder):

    • Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

    • Do not sweep dry. Dry sweeping generates airborne dust, increasing the risk of inhalation and mucous membrane irritation.

    • Lightly moisten the powder with a dilute alcohol solution (e.g., 70% ethanol) to suppress dust.

    • Wipe up with absorbent pads and place them in a solid hazardous waste container.

  • Liquid Spill (Solution/Effluent):

    • Neutralize the spill area with sodium bicarbonate (NaHCO₃) powder.

    • Causality: The weak base safely neutralizes the dicarboxylic acid groups, mitigating corrosivity before cleanup.

    • Absorb the neutralized liquid with an inert absorbent material (e.g., vermiculite or universal spill pads).

    • Transfer to a sealed chemical waste bag and label for EHS pickup.

References

  • "Maximizing Analytical Performance in Biomolecular Discovery with LC-MS: Focus on Psychiatric Disorders", Annual Reviews.
  • "Browsing Urine Metabolites: 3-Methylazelaic acid", Urine Metabolome Database.
  • "3-Methylazelaic Acid", Benchchem.
Handling

Personal protective equipment for handling 3-Methylazelaic acid

As a Senior Application Scientist overseeing the integration of novel biomarkers into high-throughput LC-MS/MS workflows, I recognize that handling specialized metabolites requires more than generic safety guidelines. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel biomarkers into high-throughput LC-MS/MS workflows, I recognize that handling specialized metabolites requires more than generic safety guidelines. 3-Methylazelaic acid (3-methylnonanedioic acid) has recently emerged as a highly predictive carboxylated metabolite[1]. It is a critical biomarker in psychiatric metabolomics—specifically for Attention-Deficit/Hyperactivity Disorder (ADHD)[2][3]—and is increasingly utilized in liquid biopsy diagnostic panels for Renal Cell Carcinoma (RCC)[4].

Because researchers typically handle this compound as a highly concentrated, lyophilized pure standard before serial dilution for mass spectrometry, stringent Personal Protective Equipment (PPE) and operational protocols are mandatory. This guide provides field-proven, self-validating methodologies to ensure both operator safety and analytical integrity.

Chemical Profile & Hazard Causality

To select the correct PPE, we must first understand the mechanistic hazards of the molecule. 3-Methylazelaic acid is a 10-carbon branched dicarboxylic acid. While not as corrosive as mineral acids, its specific chemical properties dictate our handling strategy.

Table 1: Quantitative Chemical Profile & Operational Implications

PropertyValueOperational & Safety Implication
Molecular Formula C10H18O4The aliphatic chain ensures high lipophilicity, requiring organic solvents (MeOH/ACN) for LC-MS reconstitution.
Molecular Weight 202.25 g/mol Low molecular weight powder; highly susceptible to static cling and aerosolization during weighing.
Solubility Low in H₂O; High in OrganicsSpill cleanup requires solvent-compatible absorbents; water alone will not effectively decontaminate surfaces.
Primary Hazard Dicarboxylic Acid IrritantDirect contact disrupts the lipid bilayer of the stratum corneum. Solvents act as permeation enhancers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling concentrated organic acids dissolved in permeation-enhancing solvents. The following matrix outlines the required PPE, grounded in the causality of the experimental choices.

Table 2: Phase-Specific PPE Requirements

Operational PhaseRequired PPEMaterial SpecificationMechanistic Justification
Solid Weighing Gloves, Respirator, GogglesNitrile (≥4 mil), N95/FFP2, PolycarbonateNitrile prevents static transfer of powder. The respirator blocks inhalation of aerosolized dicarboxylic acid dust.
Reconstitution Double Gloves, Lab Coat, Face ShieldNitrile (inner), Neoprene (outer)Methanol and Acetonitrile rapidly permeate standard gloves, carrying the acid through the skin. Double gloving delays breakthrough.
LC-MS Aliquoting Standard Gloves, Safety GlassesNitrile, ANSI Z87.1 ratedProtects against micro-splashes during high-throughput pipetting into autosampler vials.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol in a high-stakes metabolomics lab must be a self-validating system. This ensures that errors or safety breaches are caught immediately during the workflow.

Phase A: Pre-Operational Setup & Weighing
  • Environmental Control: Place the analytical microbalance inside a certified ductless weighing enclosure or a chemical fume hood with the sash lowered to the operational mark.

  • Static Mitigation: Deionize the weighing spatula and the amber glass vial using an anti-static gun.

    • Causality: 3-Methylazelaic acid powder carries a static charge that causes it to repel from metal spatulas, leading to benchtop contamination and aerosolization.

  • Transfer: Don primary PPE (N95 mask, goggles, nitrile gloves). Carefully transfer the required mass (e.g., 5 mg) into the tared vial.

    • Self-Validation Check: Observe the powder as it enters the vial. If the powder clings aggressively to the upper neck of the vial, static is still present. Stop, discard your outer gloves, re-deionize the environment, and re-glove to prevent cross-contamination of your LC-MS workspace.

Phase B: Solvent Reconstitution
  • Solvent Addition: Working strictly inside the fume hood, add the primary organic solvent (e.g., LC-MS grade Methanol or Acetonitrile) to achieve your stock concentration.

  • Containment: Cap the vial immediately before vortexing.

    • Causality: Vortexing an uncapped dicarboxylic acid/solvent mixture generates micro-aerosols that can bypass safety glasses and cause severe ocular irritation.

  • Dissolution Verification: Vortex for 30–60 seconds.

    • Self-Validation Check: Hold the capped vial against a strong light source. If any undissolved crystalline particulates remain, the solvent ratio is incorrect. Proceeding would not only result in inaccurate standard curves but also pose a risk of needle-blockage in the LC-MS autosampler.

Phase C: Storage & Archiving
  • Aliquot the reconstituted standard into low-bind microcentrifuge tubes.

  • Store immediately at -80°C to prevent degradation of isobaric ions[5] and maintain the integrity of the carboxylated metabolite[1].

Spill Response and Disposal Plans

In the event of a breach, immediate and chemically sound remediation is required.

  • Dry Powder Spill: Do not sweep dry, as this aerosolizes the acid. Cover the spilled 3-Methylazelaic acid with damp absorbent paper (lightly dampened with 0.1M Sodium Bicarbonate to neutralize the carboxyl groups). Carefully scoop the material into a rigid, sealable hazardous waste container.

  • Liquid Spill (Solvent Reconstituted): The primary immediate hazard is the volatile organic solvent. Evacuate the immediate area to allow fumes to clear. Apply activated carbon spill pads to absorb the liquid.

  • Disposal: Never dispose of 3-Methylazelaic acid down the sink. All contaminated consumables (pipette tips, vials, gloves) and liquid waste must be segregated into a dedicated "Aqueous/Organic Acidic Waste" stream, kept strictly away from strong oxidizers and bases.

Workflow Visualization

The following diagram maps the critical path of 3-Methylazelaic acid from solid standard to LC-MS analysis, highlighting the integration of PPE at each stage.

G A 3-Methylazelaic Acid (Solid Standard) B Weighing & Transfer (Fume Hood + N95/Goggles) A->B Anti-static handling C Reconstitution (Organic Solvent + Double Gloves) B->C Solvent addition D LC-MS/MS Sample Prep (Aliquoting + Nitrile Gloves) C->D Serial dilution F Waste Disposal (Organic Acid Waste Stream) C->F Spill/Excess E Storage (-80°C Archive) D->E Cap & Archive D->F Consumables

Figure 1: Operational workflow and PPE requirements for handling 3-Methylazelaic acid in LC-MS prep.

References[2] Maximizing Analytical Performance in Biomolecular Discovery with LC-MS: Focus on Psychiatric Disorders. annualreviews.org. Link[3] Alterations in the Glycan Composition of Serum Glycoproteins in Attention-Deficit Hyperactivity Disorder. researchgate.net.Link[1] Supporting Information for High Coverage Profiling of Carboxylated Metabolites in HepG2 Cells. amazonaws.com. Link[5] Annotations - METASPACE. metaspace2020.org. Link[4] Liquid biopsy at the frontier in renal cell carcinoma: recent analysis of techniques and clinical application. nih.gov. Link

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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